9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide
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Overview
Description
9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide is a unique chemical compound with the molecular formula C8H10O2S and a molecular weight of 170.232 g/mol . This compound is characterized by its bicyclic structure, which includes a sulfur atom and two oxygen atoms, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide typically involves the reaction of a suitable diene with sulfur dioxide under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Chemical Reactions Analysis
9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of 9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide involves its interaction with molecular targets such as enzymes and proteins. The sulfur atom in the compound can form covalent bonds with amino acid residues in proteins, leading to inhibition or modification of their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve oxidative stress and redox reactions .
Comparison with Similar Compounds
9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide can be compared with other similar compounds, such as:
9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide: This compound has an additional double bond in its structure, which can affect its reactivity and stability.
1,6-Dimethyl-9-thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide:
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the sulfone group, which imparts distinct chemical and physical properties .
Properties
CAS No. |
29294-06-2 |
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Molecular Formula |
C8H10O2S |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
9λ6-thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide |
InChI |
InChI=1S/C8H10O2S/c9-11(10)7-3-1-2-4-8(11)6-5-7/h1,3,5-8H,2,4H2 |
InChI Key |
ISCBLJUYGMLOIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC(S2(=O)=O)C=C1 |
Origin of Product |
United States |
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